molecular formula C20H20IN5O B2951075 N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3-iodobenzamide CAS No. 923234-56-4

N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3-iodobenzamide

Cat. No. B2951075
CAS RN: 923234-56-4
M. Wt: 473.318
InChI Key: KPBVGVWVQVHUSQ-UHFFFAOYSA-N
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Description

“N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3-iodobenzamide” is a complex organic compound. It contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms . The compound also contains an ethylamino group, a phenyl group, and an iodobenzamide group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by spectroanalytical data such as FTIR, 1H-NMR, and mass spectral analysis . These techniques can provide information about the types of bonds in the compound and their arrangement .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. For example, the pyrimidine ring might undergo reactions typical of aromatic compounds, such as electrophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the iodine atom might make the compound relatively heavy and possibly increase its reactivity compared to similar compounds without iodine .

Mechanism of Action

N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3-iodobenzamide targets the Aurora A kinase, which is a key regulator of mitosis and cell division. By inhibiting this kinase, this compound disrupts the normal cell cycle and induces apoptosis in cancer cells. It also has anti-angiogenic effects, which can further inhibit tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It can induce G2/M cell cycle arrest, inhibit DNA replication, and induce apoptosis in cancer cells. It also has anti-angiogenic effects, which can inhibit tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3-iodobenzamide has several advantages for lab experiments, including its high potency and selectivity for the Aurora A kinase. It also has a favorable pharmacokinetic profile and can be administered orally. However, it does have some limitations, including potential toxicity and off-target effects.

Future Directions

There are several future directions for N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3-iodobenzamide research, including exploring its potential in combination with other cancer treatments, such as immunotherapy. It could also be studied in other types of cancer, such as breast and lung cancer. Additionally, further research could be done to optimize the dosing and administration of this compound for maximum efficacy and minimal toxicity.
Conclusion:
In conclusion, this compound is a promising small molecule inhibitor of the Aurora A kinase that has shown potential in cancer treatment. Its synthesis method has been optimized for high yield and purity, and it has been extensively studied in scientific research. This compound has a range of biochemical and physiological effects, and it has several advantages and limitations for lab experiments. There are several future directions for this compound research, including exploring its potential in combination with other cancer treatments and optimizing its dosing and administration.

Synthesis Methods

The synthesis of N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3-iodobenzamide involves several steps, including the synthesis of the starting material, the coupling of the pyrimidine and phenyl groups, and the final iodination step. The process has been optimized and improved over the years, resulting in a high yield and purity of the final product.

Scientific Research Applications

N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3-iodobenzamide has been extensively studied in scientific research for its potential in cancer treatment. It has shown promising results in preclinical studies, including inhibition of tumor growth and induction of apoptosis in cancer cells. It has also been shown to enhance the efficacy of other cancer treatments, such as radiation therapy and chemotherapy.

properties

IUPAC Name

N-[4-[[4-(ethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-3-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20IN5O/c1-3-22-18-11-13(2)23-20(26-18)25-17-9-7-16(8-10-17)24-19(27)14-5-4-6-15(21)12-14/h4-12H,3H2,1-2H3,(H,24,27)(H2,22,23,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPBVGVWVQVHUSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20IN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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